2-Pentenoic acid, 3-methyl-,1-ethylideneoctahydro-4-methylene-7-(1-methylethyl)-2-oxo-1H-inden-5-yl ester, [3aR-[1Z,3aa,5a(E),7b,7ab]]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tussilogonone typically involves the extraction from Tussilago farfara using solvents like petroleum ether . The process includes soaking the plant material in the solvent, followed by extraction and purification steps to isolate the compound .
Industrial Production Methods
Industrial production of tussilogonone follows similar extraction methods but on a larger scale. The process is optimized for higher yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Tussilogonone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of tussilogonone .
Scientific Research Applications
Tussilogonone has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying sesquiterpenoid synthesis and reactions.
Biology: Investigated for its role in modulating biological pathways, particularly those involved in inflammation.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, such as psoriasis and sepsis
Industry: Utilized in the development of anti-inflammatory agents and other pharmaceutical products.
Mechanism of Action
Tussilogonone exerts its effects primarily through the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the activation of nuclear factor erythroid 2–related factor 2 (NRF2) pathways . These pathways play crucial roles in regulating inflammation and oxidative stress, making tussilogonone a potent anti-inflammatory agent .
Comparison with Similar Compounds
Similar Compounds
Tussilagone: Another sesquiterpenoid from Tussilago farfara with similar anti-inflammatory properties.
Neotussilagolactone: A related compound with potential therapeutic effects.
Uniqueness
Tussilogonone is unique due to its dual action on both NF-κB and NRF2 pathways, which distinguishes it from other similar compounds that may only target one of these pathways .
Properties
IUPAC Name |
(1-ethylidene-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydroinden-5-yl) 3-methylpent-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-7-13(5)9-20(23)24-19-11-16(12(3)4)21-15(8-2)18(22)10-17(21)14(19)6/h8-9,12,16-17,19,21H,6-7,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVROQPLYIDWBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)OC1CC(C2C(C1=C)CC(=O)C2=CC)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.